2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(oxan-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c14-8-7-12-3-5-13(6-4-12)11-1-9-15-10-2-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHHWNFHXRRBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a building block for bioactive compounds, potentially influencing biological pathways. Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects. Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, modulating biological processes.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Key Findings and Implications
Substituent-Driven Activity: The tetrahydro-2H-pyran-4-yl group in the target compound differentiates it from anxiolytic (phenylpyrazole) or enzyme-inhibiting (quinolinyl pyrimidine) analogs. This group may balance hydrophobicity and hydrogen bonding better than bulkier aromatic substituents .
Hydroxyethyl Chain Universality : The hydroxyethyl side chain is conserved across multiple analogs, underscoring its role in solubility and target engagement via hydrogen bonding .
Biological Activity
The compound 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol is , with a molecular weight of approximately 199.32 g/mol. The structure features a tetrahydro-2H-pyran moiety linked to a piperazine ring, which is known to influence its biological activity.
Antitumor Activity
Research indicates that compounds containing piperazine and tetrahydro-pyran structures exhibit significant antitumor properties. A study on related compounds demonstrated that they could overcome cisplatin resistance in certain cancer cell lines, promoting apoptosis through increased cellular uptake of platinum .
| Compound | IC90 (µM) | Mechanism of Action |
|---|---|---|
| 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II) | 12 | Induces DNA fragmentation and caspase activation |
Antiparasitic Activity
The incorporation of similar functional groups in the design of piperazine derivatives has shown promising results against malaria parasites. For instance, modifications on the piperazine ring led to enhanced activity against Plasmodium berghei in murine models, with some derivatives achieving up to 30% reduction in parasitemia at specific dosages .
The biological activity of 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol is hypothesized to involve multiple mechanisms:
- Cellular Uptake Enhancement : The tetrahydro-pyran structure may facilitate improved membrane permeability.
- Apoptotic Pathway Activation : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
- DNA Interaction : Evidence suggests that related compounds can bind to DNA, disrupting replication processes.
Study on Anticancer Efficacy
In a controlled study, a derivative of the compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect.
Evaluation Against Malaria
A series of piperazine derivatives were evaluated in vitro for their efficacy against P. falciparum. The most effective compound demonstrated an EC50 value of 0.064 µM, indicating strong antiparasitic activity compared to standard treatments .
Preparation Methods
Nucleophilic Substitution Using Piperazine and Tetrahydropyran Derivatives
One common approach involves nucleophilic substitution reactions where a piperazine derivative reacts with a tetrahydropyran-containing electrophile.
For example, the reaction of 4-methylpiperazine with 2-(tetrahydro-2H-pyran-4-yl) substituents under basic conditions such as DIPEA (N,N-diisopropylethylamine) in DMF at elevated temperatures (around 50-100 °C) has been reported to yield piperazine derivatives functionalized with tetrahydropyran groups.
The reaction typically proceeds over several hours (e.g., 8 hours at 100 °C) to ensure complete substitution.
Workup involves aqueous extraction and purification by recrystallization or chromatography to obtain the intermediate or final product with yields around 50-60% depending on conditions.
Etherification and Alkylation Routes
Another synthetic route involves etherification or alkylation of piperazine with tetrahydro-2H-pyran-4-yl-containing alkyl halides or epoxides.
For instance, alkylation of piperazine with 2-(6-bromohexyloxy)tetrahydro-2H-pyran derivatives under basic conditions yields intermediates that can be further functionalized to introduce the ethan-1-ol moiety.
The reaction conditions typically include the use of bases like triethylamine or sodium hydride in anhydrous solvents such as ethanol or DMF.
Hydrogenation steps using catalysts like platinum dioxide in ethanol can be employed to reduce intermediates to the desired piperazine alcohol derivatives.
Acid-Catalyzed Protection and Deprotection Steps
The tetrahydro-2H-pyran group is often introduced or protected using acid-catalyzed reactions with 3,4-dihydro-2H-pyran and p-toluenesulfonic acid at elevated temperatures (e.g., 65 °C for 24 h), followed by purification via flash chromatography.
Deprotection steps involving trifluoroacetic acid or other acids are used to remove protecting groups after the key functionalization steps.
Representative Example Synthesis Protocol
Purification Techniques
Flash column chromatography is the predominant method for purification, often employing gradients of methanol/dichloromethane or ethyl acetate/n-hexane depending on polarity.
Silica gel chromatography is used to separate the desired compound from side products and unreacted starting materials.
Pre-HPLC methods with acetonitrile/water gradients containing trifluoroacetic acid are also reported for final compound isolation.
Research Findings and Yields
Yields for the key substitution steps vary widely, with some reported as low as 30% under mild conditions with aluminum(III) triflate catalysis, and others around 50-60% for nucleophilic aromatic substitution reactions.
Reaction times range from 3 hours (room temperature catalysis) to 24 hours (acid-catalyzed protection).
The use of protecting groups such as Boc on piperazine nitrogen improves selectivity and yield during multi-step syntheses.
Summary Table of Key Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include coupling tetrahydropyran and piperazine derivatives under controlled conditions. For example, nucleophilic substitution reactions between tetrahydropyran-4-yl halides and piperazine intermediates are common. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used, with reaction temperatures maintained between 60–80°C to optimize yield. Purification often involves column chromatography or recrystallization .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). For example, ¹H NMR can resolve signals for the tetrahydropyran oxygen environment (δ 3.5–4.0 ppm) and piperazine protons (δ 2.5–3.0 ppm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory. In case of eye exposure, flush immediately with water for 15 minutes. Work should be conducted in a fume hood to avoid inhalation. Toxicity data are limited, so treat the compound as a potential irritant (e.g., GHS hazard code H319 for eye irritation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer : Systematic optimization involves varying solvents (e.g., polar aprotic vs. ethers), catalysts (e.g., potassium carbonate for deprotonation), and temperature. For instance, using anhydrous conditions and inert gas (N₂/Ar) can minimize side reactions. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediate formation and endpoint .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, buffer pH) or compound purity. Validate purity via HPLC (>95%) and replicate assays with standardized protocols. Compare results against structural analogs (e.g., fluorophenyl or pyrimidine derivatives) to identify structure-activity relationships (SAR) .
Q. What strategies are effective for derivatizing the ethanol moiety to enhance pharmacological properties?
- Methodological Answer : The hydroxyl group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃, respectively. Alternatively, it can be esterified (e.g., acetyl chloride) or converted to a leaving group (e.g., mesylation) for nucleophilic substitution. Such modifications alter solubility and bioavailability, which are critical for CNS drug candidates .
Q. How to design experiments to study receptor-ligand interactions involving this compound?
- Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled analogs) or surface plasmon resonance (SPR) can quantify affinity for target receptors like dopamine or serotonin subtypes. Pair these with computational docking studies to map binding poses. For example, piperazine derivatives often target 5-HT₁A receptors, requiring validation via competitive inhibition assays .
Q. What structural analogs of this compound show promise in SAR studies for neurological disorders?
- Methodological Answer : Analogs with fluorophenyl (e.g., 2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol) or pyridinyl groups exhibit enhanced blood-brain barrier penetration. Modifications to the tetrahydropyran ring (e.g., methoxy substitution) improve metabolic stability. Comparative studies using in vitro neuroprotection models (e.g., SH-SY5Y cells) and in vivo behavioral assays (e.g., forced swim test) are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
